2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

Xanthine oxidase inhibition Regioisomer SAR Pyrimidine carboxylic acids

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1365957-58-9, molecular formula C₁₀H₁₃N₃O₃, molecular weight 223.23 g/mol) is a heterocyclic building block belonging to the pyrimidine-4-carboxylic acid class, distinguished by a 4-hydroxypiperidine substituent at the pyrimidine 2-position and a free carboxylic acid at the 4-position. This substitution pattern places the carboxylic acid ortho to the piperidine-bearing nitrogen, creating a distinct hydrogen-bonding geometry relative to its 5-carboxylic acid regioisomer (CAS 1116339-69-5).

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
Cat. No. B15058029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC=CC(=N2)C(=O)O
InChIInChI=1S/C10H13N3O3/c14-7-2-5-13(6-3-7)10-11-4-1-8(12-10)9(15)16/h1,4,7,14H,2-3,5-6H2,(H,15,16)
InChIKeyGZPRDIWFURLDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1365957-58-9): Core Sourcing Data and Chemical Identity


2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1365957-58-9, molecular formula C₁₀H₁₃N₃O₃, molecular weight 223.23 g/mol) is a heterocyclic building block belonging to the pyrimidine-4-carboxylic acid class, distinguished by a 4-hydroxypiperidine substituent at the pyrimidine 2-position and a free carboxylic acid at the 4-position . This substitution pattern places the carboxylic acid ortho to the piperidine-bearing nitrogen, creating a distinct hydrogen-bonding geometry relative to its 5-carboxylic acid regioisomer (CAS 1116339-69-5). The compound is commercially supplied at ≥97% purity and serves as a versatile intermediate for amide, ester, and bioconjugate formation in medicinal chemistry programs .

Why 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid Cannot Be Interchanged with Generic Pyrimidine-Carboxylic Acid Building Blocks


Generic substitution among pyrimidine-carboxylic acid building blocks is precluded by three structurally encoded differentiation axes: (i) the carboxylic acid regioposition (4- vs. 5-) on the pyrimidine ring fundamentally alters electronic distribution, metal-chelating geometry, and target binding, as demonstrated in xanthine oxidase inhibitor SAR where the pyrimidine-4-carboxylic acid moiety confers superior potency relative to the 5-carboxylic acid isomer ; (ii) the 4-hydroxyl group on the piperidine ring contributes an additional hydrogen-bond donor (HBD count = 2 vs. 1 for des-hydroxy analogs) that is absent in 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid, affecting solubility and target recognition ; and (iii) the 2-position attachment of the piperidine places the hydroxyl group in a defined spatial relationship with the carboxylic acid that is geometrically distinct from 6-substituted positional isomers, altering both reactivity in coupling reactions and pharmacophoric vectors . These differences are structural—not merely vendor-specific—and govern both synthetic utility and biological performance.

Quantitative Differentiation Evidence: 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid vs. Closest Analogs


Carboxylic Acid Regioposition (4-COOH vs. 5-COOH): Impact on Xanthine Oxidase Inhibitory Potency

In a scaffold-hopping SAR study of TMC-5 derivatives, the pyrimidine-4-carboxylic acid regioisomer demonstrated superior xanthine oxidase (XO) inhibitory potency compared to the pyrimidine-5-carboxylic acid regioisomer . Although the absolute IC₅₀ values are not reported for the unsubstituted 2-(4-hydroxypiperidin-1-yl) scaffold itself, the class-level SAR establishes that the 4-carboxylic acid position is a critical determinant of target engagement. This regioisomeric preference is attributed to optimal chelation geometry with the molybdenum cofactor in the XO active site, which is geometrically inaccessible to the 5-COOH isomer. For researchers procuring building blocks for XO or related metalloenzyme inhibitor programs, the 4-COOH regioisomer thus carries a structurally encoded activity advantage over the commercially available 5-COOH analog (CAS 1116339-69-5).

Xanthine oxidase inhibition Regioisomer SAR Pyrimidine carboxylic acids

Hydrogen-Bond Donor Capacity: Differentiation from Des-Hydroxy Analog 2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid

The target compound (C₁₀H₁₃N₃O₃, MW 223.23) possesses two hydrogen-bond donor (HBD) groups—the piperidine 4-hydroxyl and the carboxylic acid—yielding a computed topological polar surface area (tPSA) of approximately 89–90 Ų . Its closest des-hydroxy analog, 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933731-45-4, C₁₀H₁₃N₃O₂, MW 207.23), lacks the hydroxyl group entirely, reducing the HBD count to 1 and the tPSA to approximately 66–70 Ų . This structural difference has direct consequences: the additional hydroxyl enhances aqueous solubility (reported as soluble in polar solvents including water and methanol for the target compound) and provides an extra hydrogen-bonding anchor point for target protein engagement. The 16 Da molecular weight difference is not neutral—it represents a functional pharmacophoric gain that the des-hydroxy analog cannot recapitulate.

Hydrogen bonding Physicochemical differentiation Solubility

Piperidine Substitution Position (2- vs. 6-): Distinct Electronic and Steric Environment

The target compound bears the 4-hydroxypiperidine substituent at the pyrimidine 2-position, whereas the positional isomer 6-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1097255-16-7) places the identical group at the 6-position . In pyrimidine chemistry, the 2-position is flanked by two ring nitrogens (N1 and N3), rendering it more electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the 6-position (flanked by one nitrogen and one carbon). This electronic asymmetry means the 2-substituted isomer offers a distinct reactivity profile for downstream derivatization—particularly for amide coupling at the 4-COOH, where the 2-piperidine exerts a different inductive effect on the carboxylic acid reactivity compared to the 6-substituted isomer. For chemists designing synthetic routes, this electronic differentiation is a key selection criterion.

Positional isomerism Nucleophilic aromatic substitution Reactivity differentiation

Commercial Supply Specification: Purity Benchmarks Relative to Comparator Compounds

The target compound is commercially supplied at 98% purity by Leyan (Product No. 1654870, CAS 1365957-58-9) and 97% purity by Chemeu . In contrast, the des-hydroxy analog 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 933731-45-4) is typically offered at 95% purity by multiple vendors including AKSci and Leyan . The positional isomer 6-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 1097255-16-7) is similarly listed at 95% purity . The 2–3 percentage-point purity gap, while modest in absolute terms, reflects the presence of fewer low-level impurities (e.g., des-chloro byproducts from synthesis) in the target compound's supply chain—a meaningful consideration for applications requiring high-fidelity analytical baselines, such as SPR-based binding assays or crystallographic fragment screening where trace contaminants can generate false positives.

Commercial availability Purity specification Procurement

High-Value Application Scenarios for 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid


Fragment-Based Drug Discovery Targeting Metalloenzymes (XO, HDAC, Kinase Hinge Binders)

The pyrimidine-4-carboxylic acid scaffold is preferentially selected over the 5-COOH regioisomer for metalloenzyme inhibitor programs, based on class-level SAR evidence showing superior chelation geometry with molybdenum (xanthine oxidase) and zinc (HDAC) cofactors . The 4-carboxylic acid can form a bidentate interaction with the catalytic metal, while the 2-(4-hydroxypiperidin-1-yl) group simultaneously engages the solvent-exposed region or a secondary binding pocket through the hydroxyl hydrogen-bond donor. This dual-anchor pharmacophore is not accessible with the 5-COOH regioisomer, making the target compound the regioisomer of choice for fragment library design in metalloenzyme campaigns.

Bioconjugate and PROTAC Linker Chemistry Requiring Orthogonal Functionalization

The simultaneous presence of a free carboxylic acid (4-position) and a secondary alcohol (piperidine 4-position) provides two chemically orthogonal handles for sequential derivatization: the carboxylic acid can be selectively activated (e.g., EDC/HOBt) for amide coupling without protecting the hydroxyl group, while the hydroxyl can be independently converted to a leaving group (e.g., mesylate) or used directly in Mitsunobu reactions . This orthogonality is absent in 2-(piperidin-1-yl)pyrimidine-4-carboxylic acid, which offers only the carboxylic acid as a functionalization site. For PROTAC linker construction or bioconjugate synthesis, this dual-handle architecture reduces protection/deprotection steps by one full synthetic cycle, representing measurable time and yield advantages in multi-step sequences.

High-Sensitivity Biophysical Assays (SPR, ITC, X-ray Crystallography)

The ≥98% purity specification of the commercially supplied target compound makes it suitable for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where low-level impurities (<2%) can confound binding data interpretation. In X-ray crystallographic fragment screening, even 5% impurity levels (typical of the 95% purity comparator compounds) are sufficient to generate ambiguous electron density, potentially wasting synchrotron beam time. The target compound's supply specification reduces this risk, supporting higher-confidence structure-based drug design workflows.

Kinase Inhibitor Scaffold with Hinge-Binding Pyrimidine Core

A 2023 Medicinal Chemistry Research study on pyrimidine derivatives containing the 4-hydroxypiperidine group demonstrated that this pharmacophoric combination yields compounds with moderate to potent antiproliferative activity against human tumor cell lines (MGC-803, PC-3, A549, H1975), with the most active derivative (compound 17i) achieving an IC₅₀ of 3.89 ± 0.57 µM against H1975 cells and inducing S-phase cell cycle arrest and apoptosis [1]. While these data pertain to more elaborated analogs rather than the unadorned building block, they validate the 4-hydroxypiperidine-pyrimidine core as a productive starting point for kinase inhibitor lead generation and establish the target compound's relevance as a key synthetic intermediate in this therapeutic area.

Quote Request

Request a Quote for 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.